molecular formula C17H19N5O5 B254907 PROPAN-2-YL 7-(4-METHOXY-3-NITROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE

PROPAN-2-YL 7-(4-METHOXY-3-NITROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B254907
M. Wt: 373.4 g/mol
InChI Key: UNXHUSRGJGPFKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PROPAN-2-YL 7-(4-METHOXY-3-NITROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a methoxy-nitrophenyl group, and an isopropyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 7-(4-METHOXY-3-NITROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves a multi-step process:

    Formation of the Triazolopyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the triazolopyrimidine core. This can be achieved through the reaction of 3-amino-1,2,4-triazole with a suitable β-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Methoxy-Nitrophenyl Group: The next step involves the nitration of a methoxy-substituted phenyl ring, followed by its attachment to the triazolopyrimidine core through a nucleophilic aromatic substitution reaction.

    Esterification: The final step is the esterification of the carboxylic acid group with isopropyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or using acid catalysis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydride or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

    Reduction: Formation of the corresponding amino derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology and Medicine

    Pharmacology: Investigated for its potential as a therapeutic agent due to its unique structure.

    Biological Probes: Used in the study of biological pathways and mechanisms.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Pharmaceuticals: Development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism by which PROPAN-2-YL 7-(4-METHOXY-3-NITROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE exerts its effects is largely dependent on its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets with high specificity, thereby modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Isopropyl 7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
  • Isopropyl 7-(3-nitrophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Uniqueness

The presence of both the methoxy and nitro groups in PROPAN-2-YL 7-(4-METHOXY-3-NITROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE imparts unique electronic and steric properties that differentiate it from similar compounds. These properties can influence its reactivity, binding affinity, and overall biological activity, making it a compound of significant interest for further research and development.

Properties

Molecular Formula

C17H19N5O5

Molecular Weight

373.4 g/mol

IUPAC Name

propan-2-yl 7-(4-methoxy-3-nitrophenyl)-5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H19N5O5/c1-9(2)27-16(23)14-10(3)20-17-18-8-19-21(17)15(14)11-5-6-13(26-4)12(7-11)22(24)25/h5-9,15H,1-4H3,(H,18,19,20)

InChI Key

UNXHUSRGJGPFKU-UHFFFAOYSA-N

SMILES

CC1=C(C(N2C(=N1)N=CN2)C3=CC(=C(C=C3)OC)[N+](=O)[O-])C(=O)OC(C)C

Isomeric SMILES

CC1=C(C(N2C(=N1)N=CN2)C3=CC(=C(C=C3)OC)[N+](=O)[O-])C(=O)OC(C)C

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)OC)[N+](=O)[O-])C(=O)OC(C)C

Origin of Product

United States

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